molecular formula C16H23NO B5207261 N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine

N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine

Cat. No.: B5207261
M. Wt: 245.36 g/mol
InChI Key: CQDHZRSBKWNOFL-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine is a chemical compound that belongs to the class of bicyclic amines. This compound is characterized by a bicyclo[2.2.1]heptane ring system attached to an amine group, which is further substituted with a 2-(4-methoxyphenyl)ethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-18-15-6-3-12(4-7-15)8-9-17-16-11-13-2-5-14(16)10-13/h3-4,6-7,13-14,16-17H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDHZRSBKWNOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the amine group: The amine group can be introduced via reductive amination or nucleophilic substitution reactions.

    Attachment of the 2-(4-methoxyphenyl)ethyl group: This step involves the alkylation of the amine group with 2-(4-methoxyphenyl)ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as NMDA receptors . By binding to these receptors, the compound can modulate ion flow and neurotransmitter release, leading to various pharmacological effects. The pathways involved in its action include the inhibition of excitatory neurotransmission and the reduction of neurotoxicity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern and its potential as an NMDA receptor antagonist. Compared to similar compounds, it may offer distinct pharmacological profiles and therapeutic benefits.

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